Sodium linolenate

Catalog No.
S1538259
CAS No.
822-18-4
M.F
C18H29NaO2
M. Wt
300.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium linolenate

CAS Number

822-18-4

Product Name

Sodium linolenate

IUPAC Name

sodium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate

Molecular Formula

C18H29NaO2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C18H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b4-3-,7-6-,10-9-;

InChI Key

UNZSHUCNBUBSGW-IFNWOZJISA-M

SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[Na+]

Synonyms

ALA

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[Na+]

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].[Na+]

Source of Alpha-Linolenic Acid (ALA) for Studies on Metabolism and Health Effects

Due to its high concentration of ALA, sodium linolenate serves as a convenient source for researchers studying the metabolism and potential health benefits of ALA. These studies can investigate ALA's role in various processes, including:

  • Fatty acid biosynthesis: Researchers can use sodium linolenate to examine how the body converts ALA into other essential fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) [].
  • Cellular signaling pathways: ALA is known to interact with cellular signaling pathways that influence inflammation, immunity, and gene expression. Sodium linolenate can be used to explore these interactions at the molecular level [].
  • Chronic disease prevention: Some studies suggest ALA may play a role in preventing chronic diseases like heart disease and certain cancers. Sodium linolenate provides a way to investigate these potential benefits in controlled research settings [].

Potential Applications in Nanomaterials and Drug Delivery Systems

Beyond its role as an ALA source, sodium linolenate's properties make it a potential candidate for research in nanomaterials and drug delivery systems. Here are two areas of exploration:

  • Nanoparticles: Sodium linolenate can be used to develop biocompatible nanoparticles for various applications. These nanoparticles could potentially be used for targeted drug delivery or as imaging agents in medical research [].
  • Liposomes: Liposomes are microscopic spheres used to deliver drugs or other therapeutic agents. Sodium linolenate may be useful in creating liposomes with specific properties for enhanced drug delivery [].

Origin and Significance

ALA, the parent compound of NaLA, is an essential fatty acid, meaning the human body cannot synthesize it and must obtain it from the diet. ALA is particularly rich in flaxseed, walnuts, chia seeds, and some leafy green vegetables []. NaLA itself is less common in nature but is used in scientific research due to its specific properties.

Research Significance

NaLA is used in various scientific research fields, including studies on lipid metabolism, inflammation, and neurological function. Researchers find NaLA useful because it provides a form of ALA that is readily water-soluble, unlike the free fatty acid form, which is poorly soluble []. This improved solubility allows for easier administration and investigation of ALA's effects in various experimental models.


Molecular Structure Analysis

NaLA has a long, straight hydrocarbon chain with a carboxylic acid group at one end and a sodium ion (Na+) attached to the other end. The key feature is the presence of three double bonds (C=C) within the hydrocarbon chain, earning it the classification as a polyunsaturated fatty acid []. The specific arrangement of these double bonds defines ALA as an alpha-linolenic acid, with the first double bond located three carbons away from the carboxylic acid group.


Chemical Reactions Analysis

Synthesis

NaLA is typically synthesized by reacting ALA with sodium hydroxide (NaOH) in an aqueous solution. The balanced chemical equation for this reaction is:

C₁₈H₃₀O₂ (ALA) + NaOH → C₁₈H₃₁NaO₂ (NaLA) + H₂O

Decomposition

NaLA can decompose under extreme heat or prolonged exposure to light and air. The exact products of this decomposition depend on the specific conditions but may include shorter chain fatty acids and ketones [].

Other Reactions

As a fatty acid salt, NaLA can participate in various reactions typical of carboxylate groups. These include esterification with alcohols and neutralization with acids.


Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₈H₃₁NaO₂
  • Molecular Weight: 303.44 g/mol []
  • Appearance: White to orange to green powder or crystals
  • Melting Point: 192 °C
  • Solubility: Soluble in water and ethanol, insoluble in most organic solvents
  • Stability: Light-sensitive, air-sensitive, hygroscopic (absorbs moisture), and heat-sensitive

The mechanism of action of NaLA is primarily related to the effects of its parent compound, ALA. ALA is a precursor to longer-chain PUFAs, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which play crucial roles in various biological processes. These PUFAs influence inflammation, cell signaling, and neuronal function. Studies suggest that NaLA supplementation can increase EPA and DHA levels in the body, potentially contributing to these effects [].

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Wikipedia

Sodium linolenate

Dates

Modify: 2023-08-15
1.Allman, M.A.,Pena, M.M. and Pang, D. Supplementation with flaxseed oil versus sunflowerseed oil in healthy young men consuming a low fat diet: Effects on platelet composition and function. Eur. J. Clin. Nutr. 49, 169-178 (1995).

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